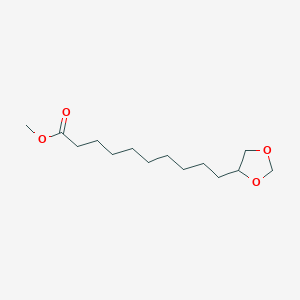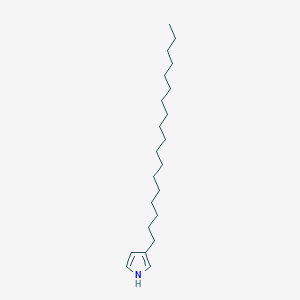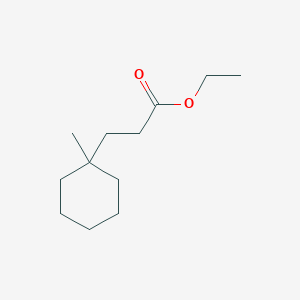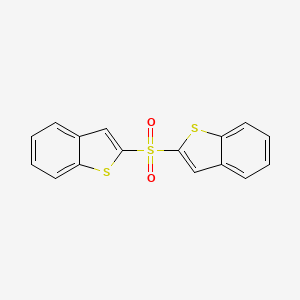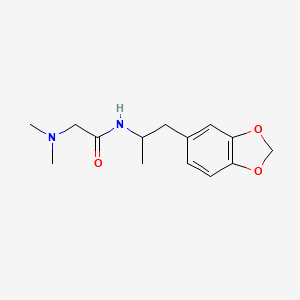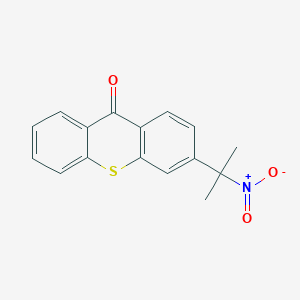
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one is a chemical compound that belongs to the class of thioxanthene derivatives Thioxanthenes are known for their diverse applications in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one typically involves the nitration of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitroalkanes under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or nitric acid, which facilitates the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thioxanthene compounds.
科学的研究の応用
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thioxanthene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Thioxanthene: The parent compound of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one, known for its use in medicinal chemistry.
Nitrobenzene: A simpler nitro compound with different chemical properties and applications.
Thioxanthone: Another thioxanthene derivative with distinct chemical and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thioxanthene core This combination imparts specific chemical reactivity and potential biological activities that are not observed in simpler nitro compounds or other thioxanthene derivatives
特性
CAS番号 |
92461-74-0 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC名 |
3-(2-nitropropan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C16H13NO3S/c1-16(2,17(19)20)10-7-8-12-14(9-10)21-13-6-4-3-5-11(13)15(12)18/h3-9H,1-2H3 |
InChIキー |
INJIBRKQLMNCAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
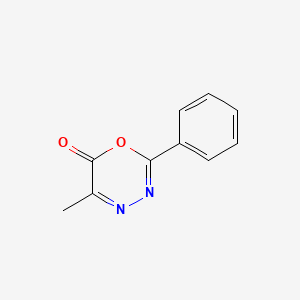
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
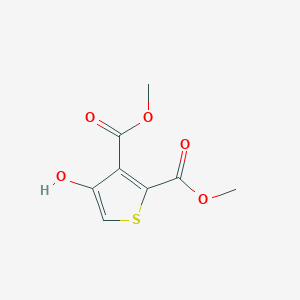
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
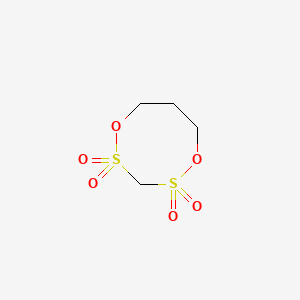
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
